molecular formula C7H5BrINO B14857957 1-(6-Bromo-4-iodopyridin-2-YL)ethanone

1-(6-Bromo-4-iodopyridin-2-YL)ethanone

Cat. No.: B14857957
M. Wt: 325.93 g/mol
InChI Key: RMIRYCXYRBMWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-4-iodopyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5BrINO and a molecular weight of 325.93 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of both bromine and iodine atoms on the pyridine ring, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-iodopyridin-2-YL)ethanone typically involves the halogenation of pyridine derivatives. One common method is the bromination and iodination of 2-acetylpyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions and to maintain the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-iodopyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(6-Bromo-4-iodopyridin-2-YL)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-iodopyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5BrINO

Molecular Weight

325.93 g/mol

IUPAC Name

1-(6-bromo-4-iodopyridin-2-yl)ethanone

InChI

InChI=1S/C7H5BrINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3

InChI Key

RMIRYCXYRBMWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.